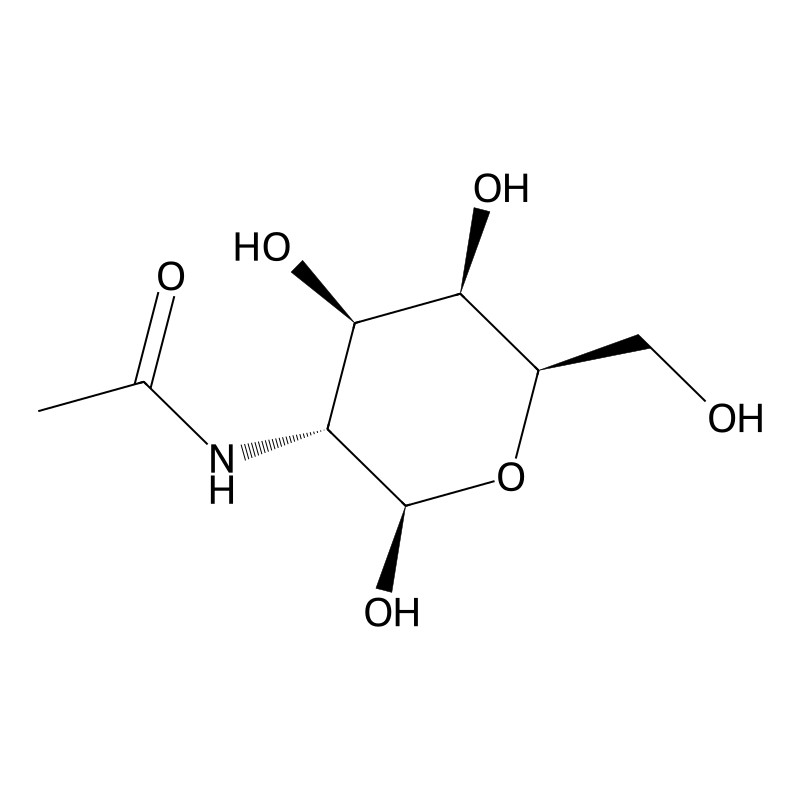2-(acetylamino)-2-deoxy-b-D-galactopyranose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Biochemistry and Cell Biology:
- GalNAc as a building block of complex molecules: GalNAc serves as a fundamental unit in the construction of essential biomolecules like glycoproteins and glycosaminoglycans. These molecules play crucial roles in cell signaling, adhesion, and migration. Source: National Institutes of Health, "Glycobiology": )
- GalNAc metabolism: Understanding the pathways involved in GalNAc synthesis and degradation can provide insights into various physiological processes and potential therapeutic targets for diseases. Source: Human Metabolome Database, "N-Acetyl-beta-D-galactosamine":
Medicine and Drug Development:
- GalNAc as a targeting moiety: Researchers are exploring the potential of GalNAc to deliver drugs specifically to liver cells. This approach aims to improve drug efficacy and reduce side effects. Source: National Center for Biotechnology Information, "GalNAc-conjugates: An Emerging Therapeutic Strategy": )
- GalNAc in disease research: Studying GalNAc levels and interactions in various diseases like cancer, inflammation, and neurodegenerative disorders can contribute to the development of diagnostic tools and therapeutic strategies. Source: ScienceDirect, "Galectin-3 as a therapeutic target in aging and related diseases":
Biotechnology and Materials Science:
- GalNAc in biomaterial design: Researchers are investigating the use of GalNAc in the development of biocompatible materials for tissue engineering and regenerative medicine applications. Source: National Center for Biotechnology Information, "Development of Novel Biomaterials Based on N-Acetyl-D-Galactosamine": )
- GalNAc in biosensors: GalNAc's specific binding properties can be utilized in biosensor development for the detection of various biological targets. Source: ScienceDirect, "Nanoparticles with GalNAc surface modifications for specific tumor cell targeting":
2-(Acetylamino)-2-deoxy-β-D-galactopyranose, also known as N-acetyl-β-D-galactosamine, is an amino sugar derived from galactose. Its molecular formula is and it has a molecular weight of approximately 221.21 g/mol . This compound plays a significant role in various biological processes, particularly in the structure and function of glycoproteins and glycolipids.
The chemical reactivity of 2-(acetylamino)-2-deoxy-β-D-galactopyranose is characterized by its functional groups, particularly the acetylamino group. It can undergo several types of reactions:
- Hydrolysis: In acidic or basic conditions, the acetyl group can be hydrolyzed to yield β-D-galactosamine.
- Acetylation: This compound can react with acetic anhydride or acetyl chloride to introduce additional acetyl groups.
- Glycosylation: It can participate in glycosidic bond formation with other monosaccharides or aglycones, contributing to the synthesis of oligosaccharides and polysaccharides.
These reactions are crucial for its role in biochemistry and synthetic organic chemistry.
2-(Acetylamino)-2-deoxy-β-D-galactopyranose exhibits various biological activities:
- Cell Recognition: It serves as a recognition element on cell surfaces, playing a role in cell-cell interactions and signaling pathways.
- Immune Response: The compound functions as an epitope in glycoproteins, influencing immune responses and interactions with lectins .
- Metabolic Pathways: It is involved in metabolic pathways related to glycosaminoglycans and proteoglycans, which are essential for maintaining cellular structure and function.
Several methods have been developed for synthesizing 2-(acetylamino)-2-deoxy-β-D-galactopyranose:
- From Galactose:
- Galactose can be acetylated using acetic anhydride in the presence of a catalyst to produce N-acetyl-β-D-galactosamine.
- Enzymatic Synthesis:
- Enzymatic methods utilizing specific glycosyltransferases can be employed to synthesize this compound from simpler sugar precursors.
- Chemical Synthesis:
- A multi-step chemical synthesis involving protection-deprotection strategies can yield 2-(acetylamino)-2-deoxy-β-D-galactopyranose from other carbohydrate derivatives.
The applications of 2-(acetylamino)-2-deoxy-β-D-galactopyranose span various fields:
- Pharmaceuticals: It is utilized in drug formulation and development due to its role in modifying biological activity through glycosylation.
- Biotechnology: In glycomics, it serves as a building block for synthesizing complex carbohydrates used in research and therapeutic applications.
- Diagnostics: Its derivatives are often used as biomarkers or probes in diagnostic assays for various diseases.
Research has indicated that 2-(acetylamino)-2-deoxy-β-D-galactopyranose interacts with various proteins, particularly lectins. These interactions are critical for understanding its role in biological systems, including:
- Cell Adhesion: The binding affinity of this compound to specific lectins can influence cell adhesion processes.
- Signal Transduction: Its interaction with receptors may modulate signaling pathways involved in immune responses and cellular communication.
Similar Compounds
Several compounds share structural similarities with 2-(acetylamino)-2-deoxy-β-D-galactopyranose. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-acetyl-α-D-glucosamine | Amino sugar | Has an alpha configuration at the anomeric center |
| N-acetyl-β-D-glucosamine | Amino sugar | Similar structure but differs in configuration |
| 2-Deoxy-2-acetamido-β-D-galactose | Sulfated derivative | Contains sulfate group, affecting solubility |
| 4-O-[2-(Acetylamino)-2-deoxy-β-D-galactopyranosyl]-D-galactopyranose | Glycoside derivative | Involves additional sugar moiety |
The uniqueness of 2-(acetylamino)-2-deoxy-β-D-galactopyranose lies in its specific acetylation pattern and its biological roles that differ from those of similar compounds. Its structural features enable distinct interactions with biological macromolecules, influencing its functional properties.
Physical Description
XLogP3
UNII
Other CAS
14131-60-3








